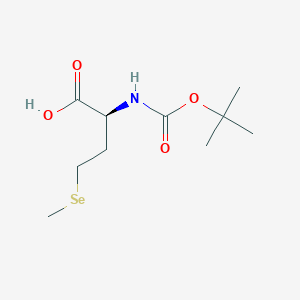
4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride
Overview
Description
4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is a thermally stable, easy-to-handle, versatile deoxofluorinating agent that also shows high stability on contact with water . It is a superior alternative to diethylaminosulfur trifluoride (DAST) .
Synthesis Analysis
This compound is a crystalline solid having surprisingly high stability on contact with water and superior utility as a deoxofluorinating agent compared to current reagents, such as DAST and its analogues . It is used in an improved method of synthesis of arylsulfur trifluorides .Molecular Structure Analysis
The molecular formula of 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is C12H17F3S . The SMILES string representation is Cc1cc(cc©c1S(F)(F)F)C©©C .Chemical Reactions Analysis
4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is known to promote nucleophilic deoxofluorination reactions . It exhibits excellent thermal stability, up to 150 °C, therefore rendering it safely applicable in a variety of processes, including industrial scale production .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 62-68 °C . It has a molecular weight of 250.32 . It is thermally stable and shows high stability on contact with water .Scientific Research Applications
Deoxofluorination of Alcohols
4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride: is used to convert alcohols into alkyl fluorides . This process is crucial in synthesizing compounds with improved metabolic stability and biological activity, which is particularly beneficial in pharmaceutical research.
Synthesis of Arylsulfur Trifluorides
This compound serves as a reagent in the synthesis of arylsulfur trifluorides . These are valuable intermediates in the development of new materials and pharmaceuticals due to their unique chemical properties.
Conversion of Carbonyls
The compound efficiently converts non-enolizable carbonyls to CF2 groups and carboxylic groups to CF3 groups . This application is significant in the synthesis of fluorinated analogs of natural products and drugs.
Deoxofluoro-Arylsulfinylation
It facilitates the deoxofluoro-arylsulfinylation with high stereoselectivity . This reaction is used to produce fluoroalkyl arylsulfinates and arylsulfinamides, which are important in the development of selective organic synthesis methods.
Fluorination of Enolizable Ketones
4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride: is employed to introduce fluorine atoms into enolizable ketones . This transformation is essential for creating compounds with enhanced pharmacokinetic properties.
Stability in Aqueous Environments
Its high stability on contact with water makes it an excellent choice for reactions that require aqueous conditions . This property allows for broader industrial applications, including large-scale production processes.
Mild Reaction Conditions
The compound promotes nucleophilic deoxofluorination reactions under mild conditions . This feature is advantageous for preserving sensitive functional groups during chemical synthesis.
Superior Reactivity and Selectivity
Compared to other fluorinating agents like SF4, 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride offers superior reactivity and selectivity . This makes it a safer and more efficient choice for various fluorination processes.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-tert-butyl-2,6-dimethylphenyl)-trifluoro-λ4-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3S/c1-8-6-10(12(3,4)5)7-9(2)11(8)16(13,14)15/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTQPEYVMHATOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(F)(F)F)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657802 | |
| Record name | 5-tert-Butyl-1,3-dimethyl-2-(trifluoro-lambda~4~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride | |
CAS RN |
947725-04-4 | |
| Record name | 5-tert-Butyl-1,3-dimethyl-2-(trifluoro-lambda~4~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine](/img/structure/B1521776.png)
![6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521778.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521780.png)







